

# spectroscopic data for 1-butyl-2-methylbenzene (NMR, IR, MS)

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## Compound of Interest

Compound Name: **1-butyl-2-methylbenzene**

Cat. No.: **B043884**

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## An In-Depth Technical Guide to the Spectroscopic Data of **1-Butyl-2-methylbenzene**

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1-butyl-2-methylbenzene** (also known as o-butyltoluene). It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information for the identification, characterization, and analysis of this compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. For **1-butyl-2-methylbenzene**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are essential for complete characterization.

## $^1\text{H}$ NMR Spectroscopy

Proton NMR ( $^1\text{H}$  NMR) provides information about the number of different types of protons and their neighboring protons. The aromatic protons of **1-butyl-2-methylbenzene** are expected to appear in the downfield region ( $\delta$  6.5-8.0 ppm), while the benzylic and alkyl protons will be found in the upfield region.<sup>[1]</sup>

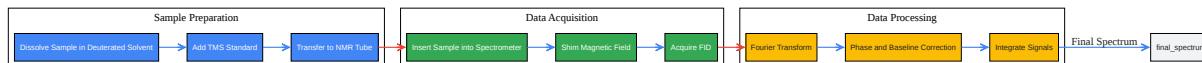
Table 1: Predicted  $^1\text{H}$  NMR Data for **1-Butyl-2-methylbenzene**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 7.1-7.2	m	4H	Ar-H
~ 2.6	t	2H	Ar-CH <sub>2</sub> -
~ 2.3	s	3H	Ar-CH <sub>3</sub>
~ 1.6	m	2H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
~ 1.4	m	2H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
~ 0.9	t	3H	-CH <sub>2</sub> -CH <sub>3</sub>

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.

A typical <sup>1</sup>H NMR spectrum can be acquired using the following protocol:

- Sample Preparation: Dissolve 5-25 mg of **1-butyl-2-methylbenzene** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a clean NMR tube.<sup>[2]</sup> Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta$  0.0 ppm).<sup>[3]</sup> Ensure the sample is free of solid particles.<sup>[2]</sup>
- Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a high-field NMR spectrometer (e.g., 300 MHz or higher).
- Data Acquisition: Shim the magnetic field to achieve homogeneity. Acquire the free induction decay (FID) by applying a radiofrequency pulse. The acquisition time is typically a few minutes.
- Data Processing: Perform a Fourier transform on the FID to obtain the NMR spectrum. Phase and baseline correct the spectrum. Integrate the signals to determine the relative number of protons.

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### <sup>1</sup>H NMR Experimental Workflow

## <sup>13</sup>C NMR Spectroscopy

Carbon-13 NMR provides information on the different carbon environments in a molecule. In proton-decoupled <sup>13</sup>C NMR spectra, each unique carbon atom typically appears as a single line. The aromatic carbons of **1-butyl-2-methylbenzene** are expected in the range of  $\delta$  120-150 ppm.[1]

Table 2: <sup>13</sup>C NMR Data for **1-Butyl-2-methylbenzene**

Chemical Shift ( $\delta$ , ppm)	Assignment
142.3	C-1 (quaternary)
136.2	C-2 (quaternary)
129.8	C-6
128.9	C-4
126.1	C-5
125.7	C-3
33.5	Ar-CH <sub>2</sub> -
33.1	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
22.8	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
19.3	Ar-CH <sub>3</sub>
14.1	-CH <sub>2</sub> -CH <sub>3</sub>

Source: Spectral Database for Organic Compounds (SDBS)

The protocol for  $^{13}\text{C}$  NMR is similar to that for  $^1\text{H}$  NMR, with a few key differences:

- Sample Preparation: A higher concentration of the sample is typically required (50-100 mg) due to the low natural abundance of the  $^{13}\text{C}$  isotope and its weaker magnetic moment.[2][4]
- Data Acquisition: A greater number of scans are usually necessary to achieve an adequate signal-to-noise ratio.[4] The experiment is typically run with proton decoupling to simplify the spectrum to single lines for each carbon.
- Data Processing: Similar to  $^1\text{H}$  NMR, the FID is Fourier transformed, phased, and baseline corrected. Peak integration is generally not quantitative in standard  $^{13}\text{C}$  NMR.[4]



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### $^{13}\text{C}$ NMR Experimental Workflow

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]

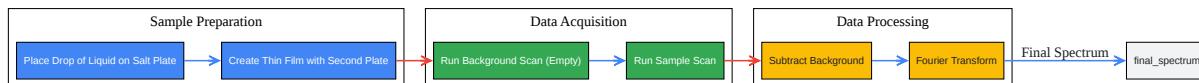
Table 3: IR Spectroscopy Data for **1-Butyl-2-methylbenzene**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~ 3050	Medium	Aromatic C-H stretch
~ 2940	Strong	Aliphatic C-H stretch
1440 - 1625	Medium-Weak	Aromatic C=C ring stretch
~ 700	Strong	C-H out-of-plane bend (ortho-disubstituted)

Source: Based on typical values for aromatic compounds.[\[6\]](#)

For a liquid sample like **1-butyl-2-methylbenzene**, the spectrum can be obtained using the neat liquid technique:

- Sample Preparation: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[\[7\]](#)
- Instrument Setup: Place the salt plates in the sample holder of the FT-IR spectrometer.
- Data Acquisition: Collect a background spectrum of the clean salt plates. Then, run the sample spectrum. The instrument records an interferogram which is then Fourier transformed.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to give the final IR spectrum.



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## IR Spectroscopy Experimental Workflow

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation.

Table 4: Mass Spectrometry Data for **1-Butyl-2-methylbenzene**

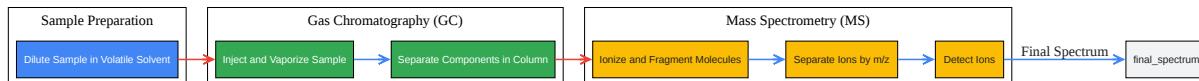
m/z	Relative Intensity	Assignment
148	~ 20%	$[M]^+$ (Molecular Ion)
105	100%	$[M - C_3H_7]^+$ (Base Peak)
91	~ 15%	$[C_7H_7]^+$ (Tropylium ion)
77	~ 10%	$[C_6H_5]^+$ (Phenyl cation)

Source: Based on typical fragmentation patterns for alkylbenzenes.[\[8\]](#)

A common method for analyzing volatile organic compounds like **1-butyl-2-methylbenzene** is Gas Chromatography-Mass Spectrometry (GC-MS).

- **Sample Preparation:** Dilute the sample in a volatile organic solvent (e.g., dichloromethane or hexane).
- **Injection:** Inject a small volume (e.g., 1  $\mu$ L) of the diluted sample into the GC injector port, where it is vaporized.
- **Chromatographic Separation:** The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.
- **Ionization:** As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Electron ionization (EI) is a common method where high-energy electrons bombard the molecules, causing them to ionize and fragment.
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

- Detection: The separated ions are detected, and a mass spectrum is generated.



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### GC-MS Experimental Workflow

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